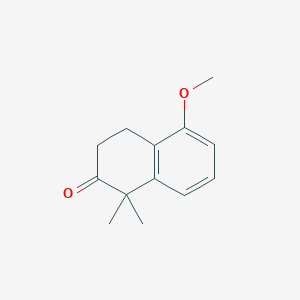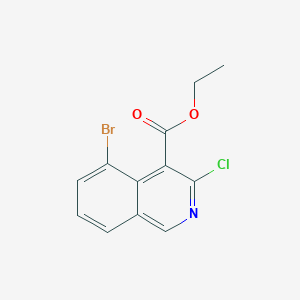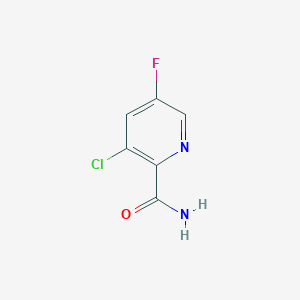
3-Chloro-5-fluoropicolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-fluoropicolinamide is an organic compound with the molecular formula C6H4ClFN2O It is a derivative of picolinamide, where the pyridine ring is substituted with chlorine and fluorine atoms at the 3rd and 5th positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluoropicolinamide typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-5-fluoropyridine.
Amidation Reaction: The 3-chloro-5-fluoropyridine is reacted with ammonia or an amine to form the corresponding amide. This reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under an inert atmosphere to prevent oxidation.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-fluoropicolinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
3-Chloro-5-fluoropicolinamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-fluoropicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and fluorine atoms enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-5-fluorosalicylaldehyde: This compound has similar halogen substitutions but differs in the functional group attached to the aromatic ring.
3-Chloro-5-methylphenylcarbamate: It has a similar substitution pattern but with a carbamate group instead of an amide.
Uniqueness
3-Chloro-5-fluoropicolinamide is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms, which confer distinct chemical and biological properties. Its amide functional group also allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C6H4ClFN2O |
|---|---|
Poids moléculaire |
174.56 g/mol |
Nom IUPAC |
3-chloro-5-fluoropyridine-2-carboxamide |
InChI |
InChI=1S/C6H4ClFN2O/c7-4-1-3(8)2-10-5(4)6(9)11/h1-2H,(H2,9,11) |
Clé InChI |
FDHMUMHSUAILHK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1Cl)C(=O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Methoxymethoxy)ethyl]-2-(trifluoromethyl)benzene](/img/structure/B13677010.png)
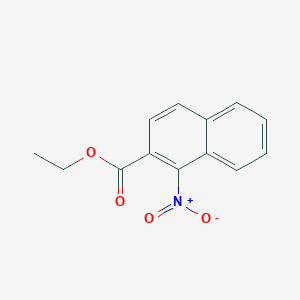
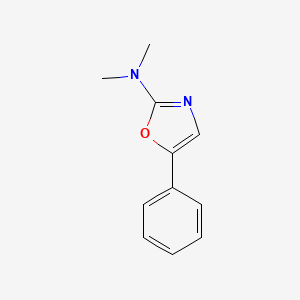

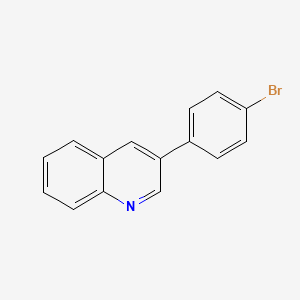
![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carbaldehyde](/img/structure/B13677052.png)
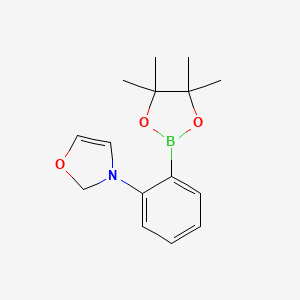

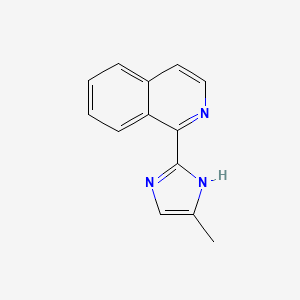
![Methyl 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13677074.png)
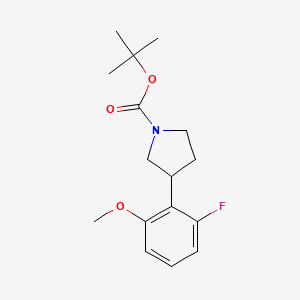
![2-Methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid](/img/structure/B13677096.png)
